molecular formula C13H19N3O B2563634 N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide CAS No. 2361656-08-6

N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2563634
CAS No.: 2361656-08-6
M. Wt: 233.315
InChI Key: AEDSWIAKVUSQMT-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a prop-2-enamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid under acidic conditions.

    Alkylation: The benzodiazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with acryloyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1,2-benzodiazole: Shares the benzodiazole core structure but lacks the prop-2-enamide group.

    N-methyl-2-pyrrolidone: Similar in having a methyl group attached to a nitrogen atom but differs in the overall structure and functional groups.

Uniqueness

N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of the benzodiazole ring and the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-4-13(17)15(2)9-12-14-10-7-5-6-8-11(10)16(12)3/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDSWIAKVUSQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)N=C1CN(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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